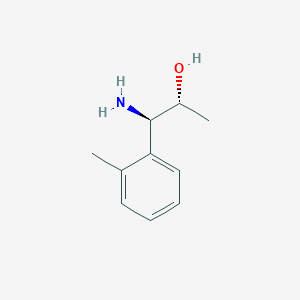

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 2-methylphenyl substituent at the 1-position and hydroxyl/amino groups in the (1R,2R) stereochemical configuration. Its structure combines a hydrophobic aromatic ring with polar functional groups, making it a versatile scaffold for drug discovery.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m1/s1 |

InChI Key |

KYOUUIAOUIQRGD-SCZZXKLOSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Formation of Oxime Intermediate

- The starting material, 1-(2-methylphenyl)-1-hydroxy-2-propanone, is reacted with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base such as sodium acetate or sodium hydroxide.

- The reaction is typically carried out in a biphasic system with an organic solvent (e.g., di-n-butyl ether, toluene) and water, at temperatures between 0°C and 30°C to optimize yield and selectivity.

- The oxime intermediate is isolated by solvent extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure.

Catalytic Hydrogenation of Oxime

- The oxime is then subjected to catalytic hydrogenation using a nickel-aluminum catalyst mixture or other heterogeneous catalysts under mild conditions.

- This reduction converts the oxime to the corresponding amino alcohol, yielding crude this compound.

- The crude product is purified by solvent extraction using solvents like toluene or diethyl ether, followed by drying and concentration.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine salt + base (NaOH, NaOAc) | Di-n-butyl ether, water | 0°C to 30°C | Biphasic reaction, vigorous stirring |

| Oxime isolation | Extraction, drying over Na2SO4, evaporation | Organic solvent | Ambient | Efficient phase separation |

| Oxime reduction | Ni-Al catalyst, H2 gas | Toluene, diethyl ether | Mild (room temp to 50°C) | Catalytic hydrogenation |

| Product purification | Extraction with toluene or diethyl ether | Organic solvent | Ambient | Ensures high purity of amino alcohol |

This method is well-documented in patent literature and industrial processes for related amino alcohols.

Biocatalytic Cascade Synthesis

Recent advances have demonstrated the use of enzyme cascades for the preparation of enantiopure amino alcohols structurally related to this compound:

- Starting from l-phenylalanine, a series of enzymatic steps convert the amino acid into chiral diols via deamination and hydroxylation.

- The diol intermediates are then selectively oxidized and aminated using alcohol dehydrogenases, transaminases, and amine dehydrogenases in one-pot or sequential cascades.

- This method achieves high enantiomeric excess (>99% ee) and good isolated yields (70–92%) for phenyl-substituted amino alcohols.

- The process is sustainable, uses renewable starting materials, and avoids harsh chemical reagents.

Biocatalytic Synthesis Data Summary

| Step | Enzyme(s) Involved | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Deamination of l-phenylalanine | Tyrosine ammonia lyase (TAL) | >99 | >99% | High chemoselectivity |

| Conversion to diol | Alcohol dehydrogenase (ADH) | 70–75 | >99% | Chiral diol intermediate |

| Oxidation and amination | Alcohol oxidase + amine dehydrogenase or transaminase | 81–92 | >99% | One-pot cascade, redox self-sufficient |

This enzymatic approach is described in recent peer-reviewed research emphasizing sustainable and high-selectivity synthesis.

Chiral Pool and Resolution Strategies

- Chiral pool synthesis uses naturally occurring chiral building blocks to construct the target amino alcohol with known stereochemistry.

- Resolution methods involve separating racemic mixtures of amino alcohols or their precursors using chiral acids or chromatography, followed by stereospecific reduction or amination.

- These methods are less commonly applied for this compound due to complexity and lower overall efficiency compared to catalytic or biocatalytic methods.

Comparative Analysis of Preparation Methods

| Preparation Method | Advantages | Limitations | Typical Yield | Optical Purity (ee) |

|---|---|---|---|---|

| Oximation + Catalytic Hydrogenation | Established, scalable, relatively straightforward | Requires careful control of reaction conditions, use of metal catalysts | Moderate to High (60–80%) | High (>95%) |

| Biocatalytic Cascade | High enantioselectivity, sustainable, mild conditions | Requires enzyme availability, optimization of multi-step cascades | High (70–92%) | Very high (>99%) |

| Chiral Pool / Resolution | Uses natural chiral sources, stereospecific | Often lower yield, more steps, costly | Variable | High (>95%) |

Research Findings and Optimization Notes

- The molar ratio of hydroxylamine salt to base is critical to ensure complete neutralization and efficient oxime formation.

- Temperature control between 0°C and 30°C during oximation improves selectivity and yield.

- Organic solvents such as di-n-butyl ether and toluene are preferred for phase separation and product isolation.

- Nickel-aluminum catalysts provide effective reduction of oximes to amino alcohols under mild hydrogenation conditions.

- Biocatalytic methods require precise pH and cofactor management (e.g., NAD+, PLP) to maintain enzyme activity and cascade efficiency.

- Enantiomeric excess is routinely monitored by chiral HPLC or GC methods after derivatization for quality control.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential use in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it may modulate signaling pathways involved in neurotransmission, making it relevant for drug development targeting conditions such as depression and anxiety disorders .

Drug Development

As a chiral building block, (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL is valuable in synthesizing pharmaceuticals. Its structural features enable the creation of compounds with enhanced efficacy and selectivity for biological targets. Research indicates that derivatives of this compound can serve as modulators of monoamine reuptake, which is crucial for developing treatments for various psychiatric conditions .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. Its secondary alcohol and amino functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a useful intermediate in synthesizing more complex molecules.

Chiral Auxiliary

In asymmetric synthesis, this compound can act as a chiral auxiliary. This application is critical for producing enantiomerically pure compounds, which are essential in pharmaceutical development where the activity of enantiomers can differ significantly .

Case Study 1: Neurological Disorders

A study explored the effects of this compound on neurotransmitter modulation. The findings indicated that this compound could potentially enhance synaptic plasticity, thereby offering therapeutic benefits for conditions like Alzheimer's disease .

Case Study 2: Synthesis of Antidepressants

Research focused on synthesizing novel antidepressants using this compound as a precursor. The resulting compounds demonstrated significant monoamine reuptake inhibition, indicating their potential as effective antidepressant agents.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to analogs with variations in aryl substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural Comparison of (1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL and Analogs

Key Observations :

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Observations :

- Halogenated derivatives exhibit higher predicted boiling points and densities due to increased molecular weight and halogen-induced polarity.

- The target compound’s predicted pKa (~12.5) aligns with typical β-amino alcohols, suggesting moderate basicity suitable for protonation in physiological environments.

Biological Activity

(1R,2R)-1-Amino-1-(2-methylphenyl)propan-2-OL, also known as (1R,2R)-β-amino-α,2-dimethylbenzyl alcohol, is a chiral compound with significant biological activity. Its structure features an amino group and a hydroxyl group attached to a propanol backbone, which contributes to its pharmacological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 1213513-70-2

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds derived from similar structures have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Strong antimicrobial |

| Ciprofloxacin | Varies | Standard control |

2. Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. The DPPH assay revealed that certain derivatives exhibit significant radical-scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity were reported to be lower than those of standard antioxidants like ascorbic acid, indicating a strong potential for therapeutic applications in oxidative stress management .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro cytotoxicity tests against various cancer cell lines demonstrated promising results, with some derivatives showing IC50 values in the low micromolar range against colorectal and leukemia cell lines . This suggests that the compound could play a role in cancer therapy.

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| DLD-1 | 0.02 - 0.07 | High cytotoxicity |

| CCRF-CEM | >1 | Moderate cytotoxicity |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Antioxidant Mechanism : The compound acts by scavenging free radicals and enhancing the body's endogenous antioxidant defenses.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Case Study on Antimicrobial Efficacy :

- Case Study on Antioxidant Activity :

- Case Study on Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.